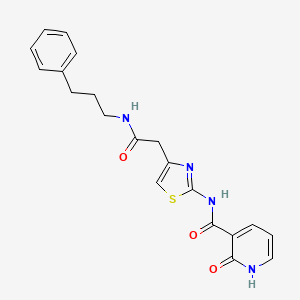

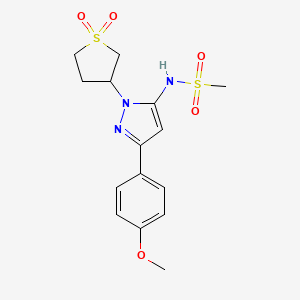

5-cyclopropyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an isoxazole derivative, which is a type of heterocyclic compound. Isoxazoles are known for their wide range of biological activities. The compound also contains a pyrazine ring, which is a type of aromatic heterocycle1.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition. The pyrazine and imidazole rings could be formed through various methods, including condensation reactions1.Molecular Structure Analysis

The molecular formula of this compound is C16H16N6O2, and its molecular weight is 324.3441.

Chemical Reactions Analysis

As an isoxazole derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitutions or additions at the carbon of the isoxazole ring1.

Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide accurate physical and chemical properties. However, based on its structure, we can infer that it might have moderate polarity due to the presence of the isoxazole, pyrazine, and imidazole rings1.Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Chemical inhibitors play a crucial role in understanding drug metabolism and predicting drug-drug interactions (DDIs). Compounds structurally related to "5-cyclopropyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide" could serve as selective inhibitors for cytochrome P450 isoforms, aiding in the phenotyping of these enzymes and improving the safety and efficacy of drug candidates (Khojasteh et al., 2011).

Antitumor and Antitubercular Activities

Imidazole derivatives, including those similar in structure to the compound , have shown promising antitumor activities. Their structural features are explored for the synthesis of new antitumor drugs, highlighting their potential in cancer therapy (Iradyan et al., 2009). Furthermore, modifications of related structures have been evaluated for their anti-tubercular activity, indicating their usefulness in addressing tuberculosis, especially in the context of drug-resistant strains (Asif, 2014).

Synthesis and Application in Heterocycles

Compounds with pyrazoline and imidazole scaffolds, closely related to the compound , are pivotal in the synthesis of heterocyclic compounds. These structures are instrumental in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties (Gomaa & Ali, 2020). The versatility in their synthesis and the broad spectrum of biological activities make them valuable in drug discovery and development.

Safety And Hazards

Without specific safety data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions1.

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties1.

Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more accurate and detailed analysis, specific experimental data and studies would be needed.

properties

IUPAC Name |

5-cyclopropyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(12-9-14(24-21-12)11-1-2-11)20-6-8-22-7-5-19-15(22)13-10-17-3-4-18-13/h3-5,7,9-11H,1-2,6,8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLMFWQHDZDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2626833.png)

![Ethyl 4-methoxy-3-{[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2626834.png)

![2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide](/img/structure/B2626835.png)

![(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2626838.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2626843.png)

![3,4-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2626844.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2626848.png)

![N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide](/img/structure/B2626849.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626852.png)